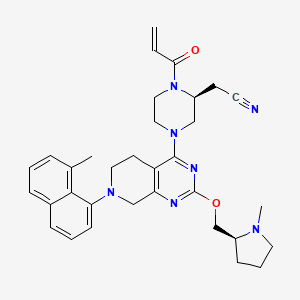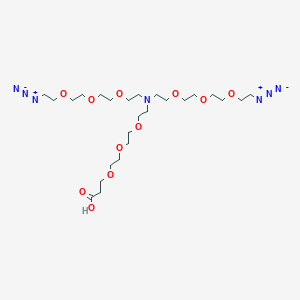
N-(acid-PEG3)-N-bis(PEG3-azide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(acid-PEG3)-N-bis(PEG3-azide) is a compound that features a polyethylene glycol (PEG) backbone with azide and carboxylic acid functional groups. This compound is known for its high solubility in aqueous media and its ability to participate in click chemistry reactions, making it a valuable tool in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(acid-PEG3)-N-bis(PEG3-azide) typically involves the reaction of PEG derivatives with azide and carboxylic acid groups. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds . The azide groups are introduced through nucleophilic substitution reactions, where a halogenated PEG derivative reacts with sodium azide.
Industrial Production Methods
Industrial production of N-(acid-PEG3)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in specialized reactors with precise temperature and pH control to optimize yield and purity .
化学反応の分析
Types of Reactions
N-(acid-PEG3)-N-bis(PEG3-azide) undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide groups participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages
Amide Bond Formation: The carboxylic acid groups react with primary amines in the presence of activators to form stable amide bonds
Common Reagents and Conditions
Activators: EDC, DCC, and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to activate carboxylic acids for amide bond formation
Catalysts: Copper sulfate and sodium ascorbate are used in CuAAC reactions to catalyze the formation of triazole linkages
Major Products
Triazole Linkages: Formed through CuAAC reactions between azide groups and alkynes
Amide Bonds: Formed through reactions between carboxylic acids and primary amines
科学的研究の応用
N-(acid-PEG3)-N-bis(PEG3-azide) has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker and in the synthesis of complex molecules through click chemistry
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents
Industry: Applied in the development of advanced materials and coatings
作用機序
The primary mechanism of action of N-(acid-PEG3)-N-bis(PEG3-azide) involves its participation in click chemistry reactions. The azide groups react with alkynes to form stable triazole linkages, which are highly stable and resistant to degradation . The carboxylic acid groups enable the formation of amide bonds with primary amines, facilitating the conjugation of the compound to various biomolecules and materials .
類似化合物との比較
Similar Compounds
Azido-PEG3-acid: Contains an azide group and a carboxylic acid group, similar to N-(acid-PEG3)-N-bis(PEG3-azide)
Azido-PEG3-NHS ester: Features an azide group and an NHS ester, used in similar bioconjugation applications
Uniqueness
N-(acid-PEG3)-N-bis(PEG3-azide) is unique due to its dual functional groups, which allow it to participate in both click chemistry and amide bond formation. This versatility makes it a valuable tool in a wide range of scientific and industrial applications .
特性
IUPAC Name |
3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49N7O11/c26-30-28-2-8-36-14-20-42-23-17-39-11-5-32(4-10-38-16-22-41-19-13-35-7-1-25(33)34)6-12-40-18-24-43-21-15-37-9-3-29-31-27/h1-24H2,(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEYOYQVZPSNFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N7O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

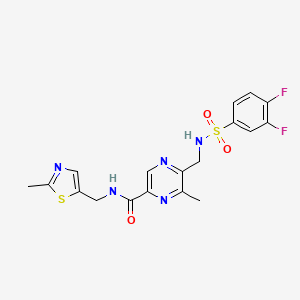
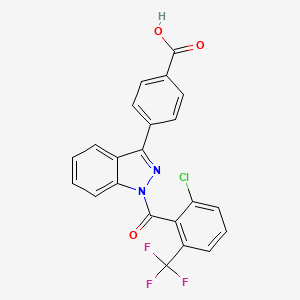
![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609318.png)
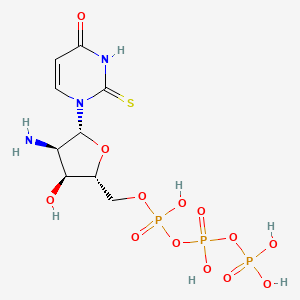

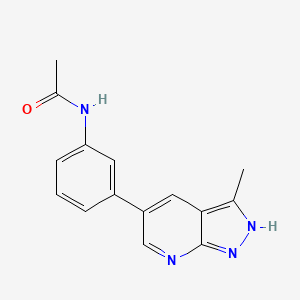
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B609329.png)
![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B609332.png)
